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Compound of Interest

Compound Name: Flubromazolam

Cat. No.: B1261935

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of
flubromazolam, a potent designer triazolobenzodiazepine. The document details its chemical
structure, stereoisomeric characteristics, and relevant physicochemical and pharmacological
data. Furthermore, it outlines established experimental protocols for its synthesis and analytical
detection.

Chemical Structure of Flubromazolam

Flubromazolam is a synthetic benzodiazepine derivative characterized by the fusion of a
triazole ring to the diazepine ring system.[1][2] Its chemical identity is formally defined by the
following nomenclature and molecular properties.

o |[UPAC Name: 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1][3][4]triazolo[4,3-a][1]
[4]benzodiazepine.[3][5]

e Molecular Formula: C17H12BrFNa.[1][3]
e Molecular Weight: 371.21 g/mol .[1][6]

The core of the flubromazolam molecule is a benzene ring fused to a seven-membered 1,4-
diazepine ring, which in turn is fused to a 1,2,4-triazole ring.[1] Key substitutions on this
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triazolobenzodiazepine scaffold include:

e Abromine atom at the 8-position of the benzodiazepine ring.[1]
o A 2-fluorophenyl ring at the 6-position.[1]

o A methyl group at the 1-position of the triazole ring.[1]

The presence of the fluorine atom at the R2' position is noted to contribute to the compound's
increased potency.[2]

Figure 1: 2D representation of Flubromazolam's chemical structure.

Stereoisomerism

While flubromazolam possesses no traditional stereocenters and is therefore considered
achiral in a classical sense, its stereochemistry is more complex due to the nature of its 1,4-
diazepine ring.[6][7]

2.1 Conformational Chirality (Atropisomerism)

Benzodiazepines, including flubromazolam, are characterized by a non-planar, seven-
membered diazepine ring.[8] This puckered conformation is chiral and exists as a pair of rapidly
interconverting conformational enantiomers, also known as atropisomers. This phenomenon
occurs even in the absence of any stereogenic carbon atoms.[8] The interconversion between
these two enantiomeric forms happens through a "ring-flip" mechanism.[8] While these
conformers are not separable under normal conditions, their existence is significant as GABA-A
receptors, the biological target of benzodiazepines, can exhibit stereoselectivity, potentially
binding preferentially to one conformation.[8]

Figure 2: Interconversion of benzodiazepine conformational enantiomers.

Quantitative Data Summary

The following table summarizes the available quantitative data for flubromazolam,
encompassing physicochemical, pharmacokinetic, and analytical findings.
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Parameter Value Reference(s)

Physicochemical Properties

Molecular Weight 371.21 g/mol [1][6]

Melting Point 213-214 °C [9]

Sparingly soluble in aqueous
Solubility buffer. 0.5 mg/mLin 1:1 [2]
DMF:PBS solution.

Pharmacokinetic Data (Single

0.5 mg Dose)

Peak Serum Concentration

7.4 ng/mL (at ~5 hours 1
(1s0) g/mL ( ) [1]

Peak Serum Concentration

8.6 ng/mL (at ~8 hours 1
(2nd) g/mL ( ) [1]

Toxicological Data (Forensic

Case)

Serum Concentration (19h
] ] 59 ng/mL [10]
post 3mg ingestion)

Urine Concentration (19h post
) ) 105 ng/mL [10]
3mg ingestion)

Analytical Data

UHPLC Limit of Detection

(LOD) 0.1 ng/mL [2]

Experimental Protocols

4.1 Synthesis of Flubromazolam

A method for the synthesis of flubromazolam has been described, starting from 7-bromo-5-(2-
fluorophenyl)-1,3-dihydro-2H-benzo[e][1][4]diazepin-2-one.[9]
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Step 1: A solution of 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][4]diazepin-2-one
(21.0 mmol) in tetrahydrofuran (THF, 50 mL) is cooled in an ice-water bath. Sodium hydride
(18 mmol) is added in one portion. The mixture is stirred for 1 hour.[9]

Step 2: Di-4-morpholinylphosphinic chloride (22.5 mmol) is added, and the resulting solution
is stirred for 2 hours at room temperature.[9]

Step 3: A solution of acetic hydrazide (30 mmol) in n-butanol (20 mL) is added, and stirring
continues for 15 minutes at room temperature.[9]

Step 4: The solvents are evaporated. The residue is dissolved in n-butanol (25 mL) and
heated to reflux for 2 hours.[9]

Step 5: The n-butanol is evaporated, and the residue is partitioned between dichloromethane
(CH2Cl2) and brine. The organic layer is dried and concentrated under reduced pressure.[9]

Step 6: The crude product is purified by flash chromatography (silica gel, ethyl acetate) to
yield flubromazolam as a white solid.[9]
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Figure 3: Workflow for the synthesis of Flubromazolam.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1261935?utm_src=pdf-body-img
https://www.benchchem.com/product/b1261935?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4.2 Analytical Methodologies for Detection

The detection and quantification of flubromazolam in biological matrices are critical for clinical
and forensic toxicology. Due to its high potency, sensitive analytical methods are required.[2]
[11]

e Screening: Immunoassays can be used for initial screening in urine, though they may lack
specificity and can produce negative results in blood samples despite the presence of the
drug, likely due to very low therapeutic concentrations.[2]

o Confirmation and Quantification:

o Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used
and robust method for the confirmation and quantification of flubromazolam in biological
samples like blood, serum, urine, and hair.[2] Methods have been developed using ultra-
high-performance liquid chromatography (UHPLC) for enhanced sensitivity.[2]

o Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for the
confirmation of flubromazolam.[2]

o High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is recommended as a highly
sensitive method for identifying flubromazolam and is also used to study its metabolism.
[21[12]

o Sample Preparation: For urine samples, enzymatic hydrolysis is typically performed before
direct injection into the LC-MS/MS system to cleave glucuronide conjugates.[2] For blood
samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to
isolate the analyte from the matrix.[13][14]

The primary analytical targets for identifying flubromazolam exposure are the parent
compound and its a-hydroxy-flubromazolam metabolite.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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